molecular formula C14H7ClFNO5 B1621455 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate CAS No. 218287-71-9

2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate

Cat. No.: B1621455
CAS No.: 218287-71-9
M. Wt: 323.66 g/mol
InChI Key: ZGWWQPJNZPCJIS-UHFFFAOYSA-N
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Description

2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C14H7ClFNO5 . It is a derivative of benzoic acid .

Scientific Research Applications

Heterocyclic Synthesis

2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is closely related to compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid, which serve as multireactive building blocks in heterocyclic oriented synthesis (HOS). This process leads to the formation of various condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their wide range of biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Antitumor Activity

Derivatives of compounds structurally related to this compound have shown potential in antitumor applications. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, which could be synthesized from related building blocks, demonstrated cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These findings highlight the potential of such compounds in developing new anticancer therapies (Racané et al., 2006).

Molecular Salts and Cocrystals

The study of molecular salts and cocrystals of compounds similar to 2-chloro-4-nitrobenzoic acid, a close analogue of this compound, reveals the importance of halogen bonds in crystal stabilization. These findings can contribute to the design of new materials with specific physical properties, offering potential applications in various fields including pharmaceuticals and material science (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Properties

IUPAC Name

(2-formyl-4-nitrophenyl) 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO5/c15-10-2-1-3-11(16)13(10)14(19)22-12-5-4-9(17(20)21)6-8(12)7-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWWQPJNZPCJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381461
Record name 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218287-71-9
Record name 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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